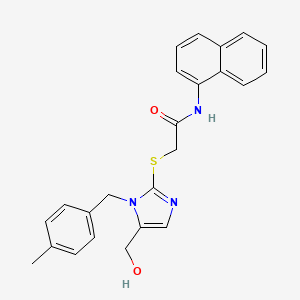

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-17-9-11-18(12-10-17)14-27-20(15-28)13-25-24(27)30-16-23(29)26-22-8-4-6-19-5-2-3-7-21(19)22/h2-13,28H,14-16H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLVTXYLOFUXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a novel imidazole derivative that has garnered interest for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of the compound involves several steps:

- Formation of Imidazole Core : The initial step includes the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization using thiourea to form the imidazole-thiol intermediate.

- Acylation : The imidazole-thiol undergoes acylation with 2-chloroacetamide, leading to the thioacetamido derivative.

- Final Modifications : Further modifications may include esterification or reactions with other functional groups to yield the target compound.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. Specifically, compounds containing the imidazolinyl group have shown promising results against various cancer cell lines. For instance, one study reported IC50 values for lung cancer cell lines A549 and HCC827 at approximately 2.12 μM and 5.13 μM respectively, demonstrating the compound's efficacy in inhibiting cell proliferation in both 2D and 3D assay formats .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that similar imidazole derivatives can modulate enzyme activity and influence cellular signaling pathways, which may contribute to their antimicrobial effects. The mechanism often involves interaction with specific receptors or enzymes that are critical for microbial survival.

The biological activity of this compound may be attributed to its ability to:

- Modulate Enzyme Activity : It interacts with enzymes involved in critical metabolic pathways.

- Influence Signaling Pathways : By affecting cellular signaling, it can induce apoptosis in cancer cells or inhibit microbial growth.

- Target Specific Receptors : The compound may act on receptors associated with inflammation or tumor growth, providing a dual mechanism of action.

Case Studies

- Antitumor Efficacy : In a study focusing on imidazole derivatives, several compounds demonstrated significant cytotoxicity against lung cancer cells, with varying IC50 values indicating their potency across different formats .

- Antimicrobial Activity : Another investigation highlighted the potential of similar compounds to exhibit trichomonacidal activity at low concentrations (10 μg/mL), showcasing their effectiveness as antimicrobial agents .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules from the literature:

Key Differences and Implications

Core Heterocycle: Imidazole vs. Benzimidazole (W1): Benzimidazoles exhibit broader π-conjugation, enhancing interactions with DNA or enzyme pockets . The target compound’s imidazole core may offer faster metabolic clearance due to reduced aromaticity.

Substituent Effects: Hydroxymethyl vs. Nitro Groups: The hydroxymethyl group in the target compound likely improves solubility compared to nitro-substituted analogs (e.g., W1), which are more electron-withdrawing and may enhance reactivity but reduce bioavailability . Naphthalen-1-yl vs.

Synthetic Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.